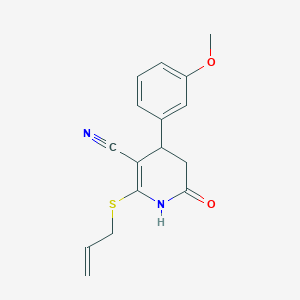
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an allylsulfanyl group, a methoxyphenyl group, and a carbonitrile group attached to a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, malonodithioamide, and 1-(cyclohex-1-en-1-yl)piperidine in the presence of alkylating reagents. The reaction is carried out in absolute ethanol with sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The allylsulfanyl and methoxyphenyl groups may play a role in binding to the target, while the carbonitrile group may be involved in the compound’s reactivity.
相似化合物的比较
Similar Compounds
- 2-Allylsulfanyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H16N2O2S/c1-3-7-21-16-14(10-17)13(9-15(19)18-16)11-5-4-6-12(8-11)20-2/h3-6,8,13H,1,7,9H2,2H3,(H,18,19) |
InChI 键 |
JBLFBTHCFDQUOD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC=C |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


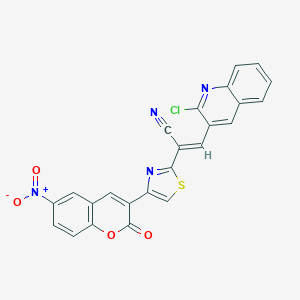
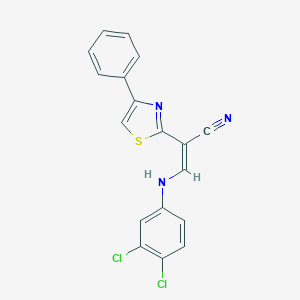
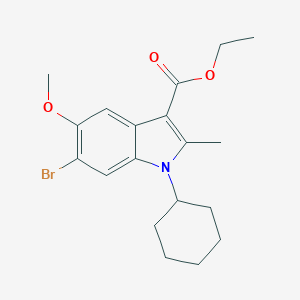
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B378674.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B378676.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B378678.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)
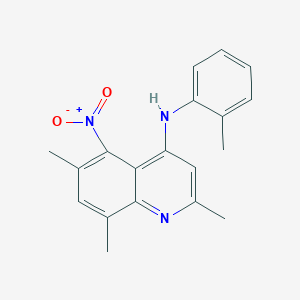
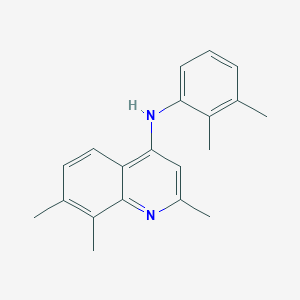
![9-Phenacyl-2,3-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B378686.png)
![1-(4-chlorobenzyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B378688.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B378689.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B378694.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 2,5-dibromobenzenesulfonate](/img/structure/B378695.png)
